molecular formula C20H24FN3O4S B1619059 Flubepride CAS No. 56488-61-0

Flubepride

Cat. No.: B1619059
CAS No.: 56488-61-0
M. Wt: 421.5 g/mol
InChI Key: DZSKXGDTCMADPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flubepride (C20H24FN3O4S) is a pharmaceutical compound classified under U.S. FDA regulatory frameworks as an antidepressant agent. It is listed in the European Medicines Agency’s eXtended EudraVigilance Medicinal Product Dictionary under the identifier SUB07667MIG and indexed in the Harmonized Tariff System Pharmaceutical Appendix . Its molecular structure includes a fluorine atom and a sulfonamide group, distinguishing it from other compounds in its therapeutic class. This compound’s SMILES notation (provided in regulatory documentation) further highlights its unique stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

56488-61-0

Molecular Formula

C20H24FN3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-9-8-17(29(22,26)27)11-18(19)20(25)23-12-16-3-2-10-24(16)13-14-4-6-15(21)7-5-14/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)(H2,22,26,27)

InChI Key

DZSKXGDTCMADPR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Flubepride can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the reaction of fluorinated compounds with other organic molecules under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Flubepride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Flubepride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of flubepride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

Parameter This compound Etacepride Irolapride
Molecular Formula C20H24FN3O4S C17H24N2O3 C19H28N2O3
Molecular Weight 445.49 g/mol 304.38 g/mol 332.44 g/mol
Key Functional Groups Fluorine, Sulfonamide Carbamate, Benzamide Benzamide, Piperidine
Regulatory Code SUB07667MIG SUB07254MIG JS492IR8Z6

Pharmacokinetic and Pharmacodynamic Comparisons

Structural Impact on Pharmacokinetics

  • However, its higher molecular weight (445.49 g/mol vs. 304–332 g/mol) could limit blood-brain barrier penetration .
  • Metabolism : The fluorine atom in this compound may reduce hepatic metabolism by cytochrome P450 enzymes, extending its half-life relative to Etacepride and Irolapride, which lack halogen substituents .

Table 2: Inferred Pharmacokinetic Properties

Parameter This compound Etacepride Irolapride
Lipophilicity (LogP) ~2.8 (estimated) ~2.1 ~2.5
Half-Life 12–24 hours (predicted) 6–8 hours 8–10 hours
Protein Binding 85–90% (sulfonamide affinity) 75–80% 70–75%

Pharmacodynamic Differences

  • Mechanism of Action : this compound’s sulfonamide group may target serotonergic pathways distinct from Etacepride (carbamate-mediated GABA modulation) and Irolapride (dopamine D2 receptor antagonism) .

Clinical and Regulatory Considerations

  • Safety Profiles : this compound’s structural complexity may correlate with a higher risk of drug-drug interactions due to sulfonamide-related enzyme inhibition, whereas Etacepride and Irolapride show milder interaction profiles .
  • Regulatory Status: All three compounds remain prioritized under U.S. FDA terminology, but this compound’s unique identifier (SUB07667MIG) reflects its distinct chemical and therapeutic classification .

Biological Activity

Flubepride is a compound primarily known for its pharmacological properties, particularly in the context of its biological activity. It is classified as an atypical antipsychotic and has been studied for its potential applications in treating various psychiatric disorders. The compound's unique structure, characterized by fluorine substitutions, contributes to its activity and efficacy in biological systems.

This compound acts on multiple neurotransmitter systems, particularly targeting dopamine and serotonin receptors. Its primary action is as a selective antagonist of the dopamine D2 receptor, which is crucial for its antipsychotic effects. Additionally, it exhibits affinity for serotonin receptors, which may contribute to its therapeutic profile in managing symptoms associated with schizophrenia and other mood disorders.

Pharmacological Properties

This compound has demonstrated significant biological activity in various preclinical studies. Key pharmacological properties include:

  • Antipsychotic Effects : this compound has been shown to reduce psychotic symptoms in animal models, indicating its potential utility in treating schizophrenia.
  • Anxiolytic Properties : Research suggests that this compound may also possess anxiolytic effects, making it a candidate for anxiety-related disorders.
  • Cognitive Enhancement : Some studies indicate that this compound could improve cognitive functions, particularly in contexts where cognitive deficits are present due to psychiatric conditions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntipsychoticReduces psychotic symptoms in animal models
AnxiolyticExhibits potential to alleviate anxiety
Cognitive EnhancementMay improve cognitive functions

Clinical Applications

Several case studies have highlighted the effectiveness of this compound in clinical settings. For instance:

  • Case Study 1 : A patient diagnosed with schizophrenia exhibited significant improvement in symptoms after being treated with this compound over a 12-week period. The study reported a reduction in both positive and negative symptoms, supporting its use as an effective antipsychotic agent.
  • Case Study 2 : In a cohort of patients with treatment-resistant anxiety disorders, this compound was administered as an adjunct therapy. Results indicated a marked decrease in anxiety levels compared to baseline measurements, suggesting its potential role in anxiety management.
  • Case Study 3 : A clinical trial involving elderly patients with cognitive decline found that this compound improved cognitive performance on standardized assessments, indicating its potential application in geriatric psychiatry.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics : Research indicates that this compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. The elimination half-life is approximately 6-8 hours, allowing for flexible dosing schedules.
  • Safety Profile : Adverse effects reported include mild sedation and gastrointestinal disturbances; however, these are generally well-tolerated compared to traditional antipsychotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.